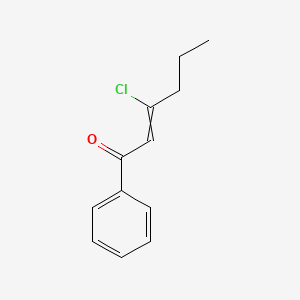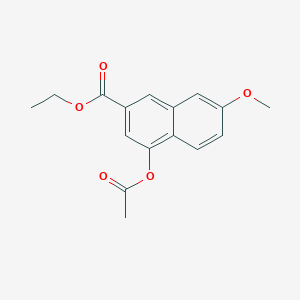![molecular formula C14H14N2O8 B12548044 Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate CAS No. 833447-40-8](/img/structure/B12548044.png)
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is a chemical compound with the molecular formula C14H14N2O8 It is known for its unique structure, which includes two acetyloxyethyl groups and a dicyanobut-2-enedioate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate typically involves the esterification of 2,3-dicyanobut-2-enedioic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dicyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The dicyano groups can interact with nucleophiles, leading to the formation of various bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(N,N-dimethylamino)ethyl] ether
- 2-Butenedioic acid, 2,3-dicyano-, bis[2-(acetyloxy)ethyl] ester
Uniqueness
Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new materials and drugs.
Eigenschaften
CAS-Nummer |
833447-40-8 |
|---|---|
Molekularformel |
C14H14N2O8 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
bis(2-acetyloxyethyl) 2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C14H14N2O8/c1-9(17)21-3-5-23-13(19)11(7-15)12(8-16)14(20)24-6-4-22-10(2)18/h3-6H2,1-2H3 |
InChI-Schlüssel |
SUPPFDPVCXNVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC(=O)C(=C(C#N)C(=O)OCCOC(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
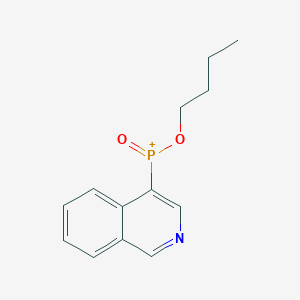
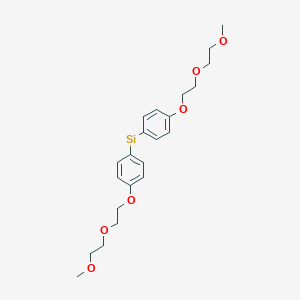
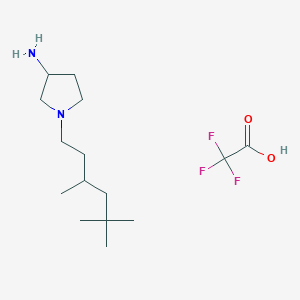
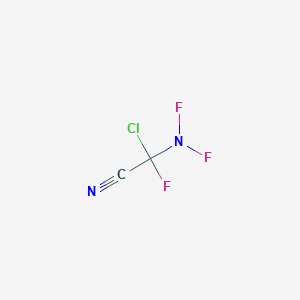

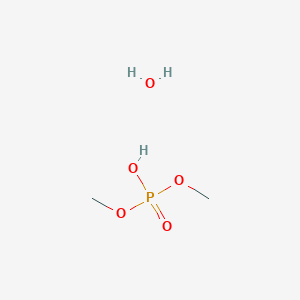
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
